molecular formula C13H14FN3O2 B2939732 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1500632-52-9

3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B2939732
CAS No.: 1500632-52-9
M. Wt: 263.272
InChI Key: RTSMHBVKXQWVQV-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which includes a triazaspiro core and a fluorobenzyl group. The presence of the fluorine atom in the benzyl group enhances its chemical stability and biological activity, making it a valuable candidate for various applications.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable benzylamine derivative, followed by its reaction with a triazaspiro intermediate. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products. Substitution reactions result in the replacement of the fluorine atom with the corresponding nucleophile .

Scientific Research Applications

3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-Fluorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione lies in its specific combination of a triazaspiro core and a fluorobenzyl group. This structure imparts distinct chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c14-10-3-1-9(2-4-10)7-17-11(18)13(16-12(17)19)5-6-15-8-13/h1-4,15H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSMHBVKXQWVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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